Propyl octanoate

Catalog No.
S566014
CAS No.
624-13-5
M.F
C11H22O2
M. Wt
186.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Propyl octanoate

CAS Number

624-13-5

Product Name

Propyl octanoate

IUPAC Name

propyl octanoate

Molecular Formula

C11H22O2

Molecular Weight

186.29 g/mol

InChI

InChI=1S/C11H22O2/c1-3-5-6-7-8-9-11(12)13-10-4-2/h3-10H2,1-2H3

InChI Key

IDHBLVYDNJDWNO-UHFFFAOYSA-N

SMILES

Array

Canonical SMILES

CCCCCCCC(=O)OCCC

The exact mass of the compound Propyl octanoate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 23736. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Food additives -> Flavoring Agents. However, this does not mean our product can be used or applied in the same or a similar way.

Propyl octanoate (CAS: 624-13-5) is a straight-chain fatty acid ester recognized for its characteristic fruity, waxy, and wine-like aroma. As a colorless liquid, it serves as a functional ingredient in the flavor and fragrance industries and is used as a specialty solvent or intermediate in cosmetic and personal care formulations. It is a member of the alkyl octanoate family, which includes common analogs like ethyl and butyl octanoate, but possesses a distinct physicochemical profile that governs its performance in specific applications.

While structurally similar to other alkyl esters like ethyl octanoate or butyl octanoate, substitution is often not viable in precisely controlled formulations. The length of the propyl (C3) alcohol chain provides a specific balance of volatility, polarity, and steric effects that directly impacts performance. These differences manifest as distinct evaporation rates critical for fragrance note architecture, unique organoleptic profiles required in flavor compounding, and altered solvency and handling properties, making propyl octanoate a deliberate choice for achieving specific formulation targets.

Defined Volatility Profile for Controlled Evaporation and Handling

Propyl octanoate exhibits a volatility intermediate to its closest commercial analogs, ethyl octanoate and butyl octanoate. Its vapor pressure is approximately 55% lower than that of ethyl octanoate, leading to a slower, more controlled release in fragrance and flavor systems. Conversely, it is significantly more volatile than butyl octanoate, with a vapor pressure over 150% higher, ensuring it does not overly extend drying times in solvent-based applications. This specific volatility is a key parameter for its function as a mid-note in perfumery.

Evidence DimensionVapor Pressure at 25 °C
Target Compound Data0.09 mmHg
Comparator Or BaselineEthyl Octanoate: ~0.2 mmHg; Butyl Octanoate: 0.035 mmHg
Quantified Difference~55% lower than Ethyl Octanoate; ~157% higher than Butyl Octanoate
ConditionsStandard conditions at 25 °C.

This precisely intermediate volatility allows formulators to control release and evaporation rates, a critical factor for performance in fragrances, flavors, and specialty solvents that cannot be achieved with its nearest analogs.

Specific 'Winey-Fruity' and 'Waxy' Profile vs. 'Pineapple' or 'Buttery' Analogs

The organoleptic profile of an ester is a primary driver for its selection in food and fragrance applications. Propyl octanoate is consistently described with a complex profile of coconut, fruity, winey, fatty, and waxy notes. This contrasts sharply with the more singular 'pineapple' and 'apricot' character of ethyl octanoate and the 'buttery,' 'ethereal,' and 'herbal' notes of butyl octanoate. This distinction is not subtle and is a fundamental reason for its specification in creating complex fruit, cognac, and wine-like flavor profiles where other esters would be unsuitable.

Evidence DimensionPrimary Odor/Flavor Descriptors
Target Compound DataCoconut, fruity, winey, fatty, waxy
Comparator Or BaselineEthyl Octanoate: Fruity, pineapple, apricot; Butyl Octanoate: Buttery, ethereal, herbal, dank
Quantified DifferenceQualitative but distinct and non-overlapping primary sensory characteristics critical for flavor and fragrance creation.
ConditionsStandard sensory evaluation by trained panelists.

For a flavorist or perfumer, the unique 'winey' and 'waxy' character is a specific tool; substituting it with a 'pineapple' or 'buttery' analog would fundamentally alter the final product's profile.

Higher Flash Point for Improved Process Safety Compared to Shorter-Chain Esters

In terms of processability and handling safety, propyl octanoate offers a tangible advantage over more volatile, shorter-chain analogs. Its flash point is approximately 87.8 °C, which is nearly 9 °C higher than that of ethyl octanoate (79 °C). While butyl octanoate has an even higher flash point (~98.9 °C), its low volatility can be a disadvantage in applications requiring controlled evaporation. Propyl octanoate thus occupies a valuable middle ground, balancing performance with a more favorable handling profile than its most common, more volatile substitute.

Evidence DimensionFlash Point (TCC)
Target Compound Data87.8 °C
Comparator Or BaselineEthyl Octanoate: 79 °C
Quantified Difference8.8 °C higher than Ethyl Octanoate
ConditionsTagged Closed Cup (TCC) Method.

A higher flash point can simplify shipping, storage, and manufacturing protocols, potentially reducing engineering controls and safety-related costs compared to more volatile alternatives like ethyl octanoate.

Formulation of Mid-Note Accords in Fragrances

The moderate volatility of propyl octanoate positions it as an effective middle note in perfumery, bridging the gap between volatile top notes and heavy base notes. Its specific waxy and fruity character allows it to add complexity and smooth the transitions within a fragrance profile, a role that cannot be filled by the faster-evaporating ethyl octanoate or the more tenacious butyl octanoate.

Building Complex Fruit and Wine Flavor Profiles

The distinct 'winey' and 'fatty' characteristics of propyl octanoate are essential for creating authentic and complex fruit flavors such as apricot, as well as cognac and wine profiles. In applications where the goal is to mimic the aroma of fermented beverages or add richness to a fruit accord, its profile is a more suitable choice than the simpler, high-impact fruitiness of shorter-chain esters.

Specialty Solvent or Carrier in Cosmetics

In cosmetic and personal care formulations, propyl octanoate serves as an effective solvent or carrier with a controlled evaporation rate and a pleasant, mild scent. Its higher flash point compared to some more volatile esters provides an improved safety margin during manufacturing and storage, making it a considered choice for lotions, creams, and hair care products.

XLogP3

4

Hydrogen Bond Acceptor Count

2

Exact Mass

186.161979940 Da

Monoisotopic Mass

186.161979940 Da

Boiling Point

226.4 °C

Heavy Atom Count

13

Melting Point

-46.2 °C

UNII

VU5LA9XGW7

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 39 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 38 of 39 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

624-13-5

Wikipedia

Propyl octanoate

Use Classification

Food additives -> Flavoring Agents

General Manufacturing Information

Octanoic acid, propyl ester: INACTIVE

Dates

Last modified: 08-15-2023
Liu et al. Kinetic resolution of constitutional isomers controlled by selective protection inside a supramolecular nanocapsule Nature Chemistry, doi: 10.1038/nchem.751, published online 8 August 2010 http://www.nature.com/nchem

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